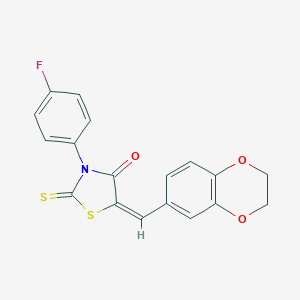

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTIQBOTFQUSJE-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 302.36 g/mol

- CAS Number : 315694-84-9

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed effective antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.015 to 0.24 mg/mL against various fungal strains . The compound's structure may enhance its interaction with microbial targets.

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation. For instance, in a study assessing the cytotoxic effects of synthesized thiazolidinones on human cancer cell lines, certain derivatives exhibited IC50 values as low as 0.028 μM against specific protein kinases associated with cancer progression . This suggests that the compound may interfere with critical signaling pathways in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has also been explored. Compounds with similar structures have been found to reduce inflammatory markers in vitro and in vivo models. The incorporation of specific substituents on the thiazolidinone scaffold appears to enhance these effects, making it a promising candidate for further development in treating inflammatory diseases .

The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:

- Protein Kinases : The compound may inhibit key kinases involved in cell signaling pathways.

- Enzymatic Inhibition : It might act as an inhibitor of enzymes that play roles in inflammation and cancer progression.

Case Studies and Research Findings

- Synthesis and Evaluation :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study conducted by Güzel-Akdemir and Demir-Yazıcı (2021) assessed various thiazolidinone derivatives for their anticancer properties against multiple human cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition against leukemia and CNS cancer cell lines, suggesting that modifications to the thiazolidinone scaffold could lead to enhanced activity .

- Mechanism of Action : The mechanism by which thiazolidinones exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. These compounds may also interact with specific molecular targets within cancer cells, leading to cell cycle arrest and programmed cell death.

Other Potential Applications

Beyond anticancer properties, thiazolidinones have been investigated for their anti-inflammatory and antimicrobial activities. The unique structural features of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may allow it to interact with various biological targets beyond cancer cells.

| Compound Name | Activity Type | Target Cell Lines | Inhibition (%) |

|---|---|---|---|

| 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one | Anticancer | MOLT-4 (Leukemia) | 84.19% |

| Other Thiazolidinones | Anticancer | SF-295 (CNS) | 72.11% |

Comparison with Similar Compounds

Electronic and Steric Modifications

Thioxo (C=S) vs. Oxo (C=O):

The thioxo group in Compound X enhances electrophilicity, making it a stronger Michael acceptor compared to oxo derivatives. This could improve interactions with biological targets, such as enzymes containing nucleophilic cysteine residues.

Crystallographic Insights

Compound X’s structure, refined using SHELXL , likely exhibits planar geometry in the thiazolidinone ring, facilitating intermolecular interactions. In contrast, bulkier analogs like 9m may display distorted ring conformations due to steric clashes, as inferred from low-yield synthesis .

Data Tables

Table 1: Structural and Synthetic Comparison of Thiazolidinone Derivatives

Table 2: Functional Group Impact on Properties

| Group | Electronic Effect | Potential Biological Impact |

|---|---|---|

| 4-fluorophenyl | Electron-withdrawing | Enhanced metabolic stability |

| 4-methoxyphenyl | Electron-donating | Increased solubility, H-bonding |

| Thioxo (C=S) | Electrophilic | Improved enzyme inhibition potential |

Research Implications

- Drug Design: The fluorophenyl and thioxo groups in Compound X make it a promising candidate for antimicrobial or anticancer agents, leveraging its electronic profile and stability.

- Synthetic Optimization: Simplifying substituents (e.g., avoiding bulky groups as in 9m) could improve yields and scalability.

- Crystallography: SHELX-based refinement ensures high-resolution structural data, critical for structure-activity relationship (SAR) studies .

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidin-4-one ring system is constructed via a cyclocondensation reaction between 4-fluorophenyl isothiocyanate and mercaptoacetic acid. This step typically occurs under reflux conditions in anhydrous solvents such as dry benzene or toluene, with reaction times ranging from 4–6 hours. The intermediate 3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is isolated via vacuum filtration and purified using recrystallization from ethanol.

Introduction of the Benzodioxinyl Methylene Group

The final stage involves a Knoevenagel condensation between the preformed thiazolidinone and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This reaction is catalyzed by piperidine in acetic acid under reflux, achieving yields of 65–75%. The exocyclic double bond adopts a Z-configuration, as confirmed by NOESY NMR spectroscopy.

Table 1: Reagents and Conditions for Traditional Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Fluorophenyl isothiocyanate, mercaptoacetic acid | Dry benzene | Reflux | 6 h | 70% |

| 2 | 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde, piperidine | Acetic acid | Reflux | 8 h | 68% |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times while maintaining or improving yields. In one protocol, the thiazolidinone core and Knoevenagel condensation steps are performed sequentially in a Monowave® 300 reactor. Key advantages include:

-

Reduced reaction time : 20–30 minutes per step vs. 6–8 hours conventionally.

-

Improved stereochemical control : Microwave conditions favor the thermodynamically stable Z-isomer, achieving >95% isomeric purity.

-

Solvent-free options : Some protocols eliminate solvents by adsorbing reactants on silica gel, reducing waste generation.

Green Chemistry Approaches Using Heterogeneous Catalysts

Recent advances emphasize sustainable synthesis. A one-pot method utilizing 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) as a recyclable catalyst achieves 85–92% yields at room temperature in aqueous media. This approach avoids toxic solvents and reduces energy consumption:

Reaction Mechanism

-

Imine formation : 4-Fluoroaniline reacts with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in water.

-

Cyclocondensation : OImDSA catalyzes the addition of mercaptoacetic acid to the imine, forming the thiazolidinone ring.

-

Oxidation : Atmospheric oxygen oxidizes the intermediate to the 2-thioxo derivative.

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional | Microwave | Green (OImDSA) |

|---|---|---|---|

| Time | 14 h | 1 h | 3 h |

| Yield | 68% | 78% | 89% |

| Solvent | Benzene | Ethanol | Water |

| Catalyst | Piperidine | None | OImDSA |

Characterization and Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Liquid Chromatography-Mass Spectrometry (LC-MS)

The molecular ion [M+H]⁺ appears at m/z 373.4, consistent with the molecular formula C₁₈H₁₂FNO₃S₂. Purity exceeds 98% as determined by HPLC using a C18 column and acetonitrile/water mobile phase.

Challenges and Optimization Strategies

Byproduct Formation During Knoevenagel Condensation

Competing aldol side reactions generate dimeric byproducts. Mitigation strategies include:

Q & A

Q. What are the recommended synthetic routes for 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodology : The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

Reacting 3-(4-fluorophenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours).

Introducing the 2,3-dihydro-1,4-benzodioxin-6-ylmethylene moiety via a Knoevenagel condensation, using appropriate aldehydes or ketones.

Purification via recrystallization from DMF-ethanol or DMF-acetic acid mixtures to isolate the final product .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodology :

- NMR : Use - and -NMR to confirm the presence of the fluorophenyl group (δ ~7.4–7.8 ppm for aromatic protons) and the benzodioxin methylene (δ ~4.3–4.5 ppm).

- IR : Identify the thioxo (C=S) stretch at ~1150–1250 cm and carbonyl (C=O) stretch at ~1650–1750 cm.

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHFNOS) .

Q. What preliminary assays are recommended to assess biological activity?

Methodology :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antioxidant Activity : Employ DPPH radical scavenging assays at concentrations of 10–100 µM.

- Cytotoxicity : Test on human cell lines (e.g., HeLa) via MTT assays to establish IC values .

Q. What safety protocols are critical during handling?

Methodology :

- Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure.

- Store in sealed containers away from oxidizers and moisture.

- Dispose of waste via incineration or licensed chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid to balance reaction rate and byproduct formation.

- Catalyst Exploration : Use piperidine or ammonium acetate to accelerate Knoevenagel condensation.

- Temperature Control : Monitor reflux temperatures (80–120°C) to minimize decomposition of the thiazolidinone core .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-deficient regions for electrophilic attack.

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., COX-2 or topoisomerase II) using AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can contradictory data in biological assays be resolved?

Methodology :

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects.

- Mechanistic Studies : Use Western blotting or qPCR to validate hypothesized pathways (e.g., apoptosis vs. oxidative stress).

- Batch Variation Analysis : Compare synthetic batches via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) .

Q. What environmental fate studies are relevant for this compound?

Methodology :

- Photodegradation : Expose to UV light (254 nm) and monitor degradation products via LC-MS.

- Soil Sorption : Measure logK values using batch equilibrium experiments.

- Ecotoxicology : Assess acute toxicity on Daphnia magna or Vibrio fischeri to estimate EC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.